Psammaplysene D

Description

Properties

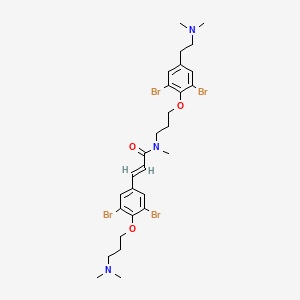

Molecular Formula |

C28H37Br4N3O3 |

|---|---|

Molecular Weight |

783.2 g/mol |

IUPAC Name |

(E)-N-[3-[2,6-dibromo-4-[2-(dimethylamino)ethyl]phenoxy]propyl]-3-[3,5-dibromo-4-[3-(dimethylamino)propoxy]phenyl]-N-methylprop-2-enamide |

InChI |

InChI=1S/C28H37Br4N3O3/c1-33(2)11-6-14-37-27-22(29)16-20(17-23(27)30)8-9-26(36)35(5)12-7-15-38-28-24(31)18-21(19-25(28)32)10-13-34(3)4/h8-9,16-19H,6-7,10-15H2,1-5H3/b9-8+ |

InChI Key |

YAKDQOSJNFRMRB-CMDGGOBGSA-N |

Isomeric SMILES |

CN(C)CCCOC1=C(C=C(C=C1Br)/C=C/C(=O)N(C)CCCOC2=C(C=C(C=C2Br)CCN(C)C)Br)Br |

Canonical SMILES |

CN(C)CCCOC1=C(C=C(C=C1Br)C=CC(=O)N(C)CCCOC2=C(C=C(C=C2Br)CCN(C)C)Br)Br |

Synonyms |

psammaplysene D |

Origin of Product |

United States |

Isolation and Structural Elucidation of Psammaplysene D

Advanced Spectroscopic Methodologies for Structural Elucidation

The structural elucidation of Psammaplysene D relies heavily on the application of nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). researchgate.netdntb.gov.uaresearchgate.net These methods provide detailed information about the molecule's carbon-hydrogen framework and its exact elemental composition.

One-dimensional (1D) and two-dimensional (2D) NMR spectroscopy are powerful tools for determining the connectivity of atoms within a molecule. For Psammaplysene D, NMR spectra are typically recorded in a deuterated solvent such as dimethyl sulfoxide-d6 (DMSO-d6). acs.org

The ¹H NMR spectrum of Psammaplysene D reveals characteristic signals that differentiate it from similar compounds. A key feature is the presence of signals corresponding to two symmetrical 1,2,4,6-tetrasubstituted aromatic rings. acs.org This is a notable difference from the related compound, Psammaplysene C, which possesses one trisubstituted and one tetrasubstituted aromatic ring. acs.org The complexity of the ¹H NMR spectra is often increased due to the presence of rotational isomers (trans/cis) along an amide bond, which results in a multiplicity of signals. researchgate.net For Psammaplysene D, these isomers have been observed in a 4:3 ratio of trans to cis. acs.org

Detailed analysis of 1D (¹H and ¹³C) and 2D NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), allows for the complete assignment of proton and carbon signals and establishes the connectivity between different parts of the molecule. researchgate.netacs.org

Table 1: ¹H NMR Spectroscopic Data for Psammaplysene D

| Chemical Shift (δH) | Multiplicity | Integration | Assignment |

| 8.10 | s | 2H | Aromatic |

| 7.64 | s | 2H | Aromatic |

Note: This table presents partial data based on published descriptions. acs.org The full spectrum exhibits additional signals corresponding to the rest of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for Psammaplysene D

| Chemical Shift (δC) | Type |

| Data not explicitly detailed in the provided search results. |

High-resolution mass spectrometry is crucial for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) to several decimal places. bioanalysis-zone.com For Psammaplysene D, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was used to establish its molecular formula. acs.org

The analysis determined the molecular formula of Psammaplysene D to be C₂₈H₃₇Br₄N₃O₃. acs.org This was confirmed by the observation of a doubly charged ion in the mass spectrum at an m/z value of 390.4827, which corresponds to the calculated value for [C₂₈H₃₇Br₄N₃O₃+2H]²⁺ (calculated 390.4857). acs.org Furthermore, the characteristic isotopic pattern observed in the mass spectrum confirmed the presence of four bromine atoms within the molecule. acs.org

Table 3: High-Resolution Mass Spectrometry Data for Psammaplysene D

| Ion | Calculated m/z | Observed m/z | Molecular Formula |

| [M+2H]²⁺ | 390.4857 | 390.4827 | C₂₈H₃₇Br₄N₃O₃ |

Source: Data from research published by the American Chemical Society. acs.org

The final structure of Psammaplysene D is assigned by meticulously integrating the data obtained from NMR and HRMS. The process involves a step-by-step assembly of molecular fragments based on the correlations observed in the 2D NMR spectra, such as COSY and HMBC. researchgate.netemerypharma.com

The molecular formula provided by HRMS sets the elemental constraints for the structure. The ¹H and ¹³C NMR data are then used to identify the types of protons and carbons present (e.g., aromatic, aliphatic, olefinic) and their immediate chemical environment. nih.gov The key difference in the aromatic region of the ¹H NMR spectrum between Psammaplysene D and its analogue, Psammaplysene C, was a critical piece of evidence in determining the substitution pattern of the aromatic rings. acs.org

The HMBC spectrum is particularly vital as it reveals long-range correlations between protons and carbons (typically over two to three bonds), allowing for the connection of individual spin systems and functional groups into a complete molecular structure. emerypharma.com By combining all this information, the planar structure of Psammaplysene D was unambiguously determined. researchgate.netacs.org

Biosynthetic Pathways and Precursors of Psammaplysene D

Investigation of Bromotyrosine Alkaloid Biosynthesis

Early investigations into the biosynthesis of this compound class laid a critical foundation for current understanding. A pivotal 1995 study by Carney and Rinehart examined the biosynthesis of bromotyrosine derivatives in the marine sponge Aplysina fistularis. mdpi.comnih.gov By administering 14C-labeled amino acids, they demonstrated that the fundamental bromotyrosine unit originates from the amino acid L-phenylalanine, which is subsequently converted to L-tyrosine before undergoing bromination. mdpi.comnih.gov This use of labeled precursors remains a key method for tracing biosynthetic pathways.

More recent approaches employ multi-omic characterization of sponge holobionts (the sponge and its associated microbial communities). nih.gov These studies analyze the metabolome and microbiome to find correlations and identify potential biosynthetic intermediates, offering clues to the synthetic sequence. nih.gov Despite the structural variety and pharmacological potential of bromotyrosine alkaloids, their complete biosynthetic pathways have largely remained undescribed. nih.gov

Putative Biosynthetic Precursors and Intermediates

The biosynthesis of Psammaplysene D is believed to start with the fundamental amino acid L-tyrosine. mdpi.com The proposed pathway involves the dimerization of two modified 3,5-dibromotyrosine (B3032813) units. While total synthesis of a compound does not replicate the biological pathway, the retrosynthetic analysis developed for the closely related Psammaplysene A and B offers a logical model for the likely biosynthetic precursors. nih.govacs.org

This model suggests the pathway proceeds via two distinct, modified dibromotyrosine-derived fragments that are ultimately joined by an amide bond. acs.org

Proposed Precursor Units for Psammaplysene D:

Unit 1 (Acid Fragment): A 3,5-dibromotyrosine derivative that is modified to form a cinnamoyl-like moiety. This involves transformations of the amino acid side chain to create the acrylic acid group.

Unit 2 (Amine Fragment): A second 3,5-dibromotyrosine derivative that undergoes significant side-chain modification, including decarboxylation and subsequent N-methylation, to form a terminal N,N,N-trimethyl-3-aminopropyl ether group.

The final step in the proposed biogenesis is the enzyme-mediated formation of an amide linkage between the carboxyl group of Unit 1 and the secondary amine of Unit 2, yielding the final Psammaplysene D structure.

| Putative Precursor | Originating Amino Acid | Key Modifications |

| Dibromotyrosine Unit 1 | L-Tyrosine | Bromination, Side-chain oxidation to form a cinnamoyl system |

| Dibromotyrosine Unit 2 | L-Tyrosine | Bromination, Decarboxylation, N-methylation to form an aminopropyl ether chain |

Role of Symbiotic Microorganisms in Biosynthesis

A significant question in the study of marine natural products is whether the sponge host or its associated symbiotic microorganisms are the true producers. For many compounds, symbiotic bacteria are known to be the biosynthetic source. mdpi.com The synthesis can be a cooperative effort where precursors are supplied by either the host or the symbiont. mdpi.com

Enzymatic Mechanisms Implicated in Psammaplysene D Biogenesis

The formation of Psammaplysene D from L-tyrosine requires a series of specific enzymatic reactions. Based on related biosynthetic pathways, the following enzyme classes are implicated in its biogenesis:

Halogenase: A bromoperoxidase is essential for the initial steps, catalyzing the electrophilic addition of bromine atoms to the aromatic ring of tyrosine to create 3,5-dibromotyrosine. mdpi.com

Oxidoreductases and Lyases: A series of enzymes, including aminotransferases, are required to modify the amino acid side chains. For the cinnamoyl portion, this would involve deamination and subsequent steps to form the double bond. mdpi.com

Methyltransferases: To form the N,N,N-trimethyl-3-aminopropyl ether side chain on the second precursor unit, multiple S-adenosyl methionine (SAM)-dependent methyltransferases are required to add methyl groups to the nitrogen atom.

Ligases / Non-Ribosomal Peptide Synthetases (NRPS): The final dimerization step, the formation of an amide bond between the two complex precursor units, is likely catalyzed by a ligase or an NRPS-type enzyme machinery. researchgate.net NRPS systems are well-known for their role in assembling complex peptides and related natural products from amino acid and carboxylic acid building blocks.

In related bromotyrosine compounds like the spirocyclohexadienylisoxazolines, monooxygenases, possibly cytochrome P450s, are proposed to catalyze key oxidative dearomatization steps. mdpi.com While Psammaplysene D retains its aromatic rings, oxidative enzymes are certainly involved in tailoring the precursor side chains.

Pharmacological and Biological Activities of Psammaplysene D

Cytotoxic Activity in In Vitro Cancer Models

Psammaplysene D has demonstrated notable cytotoxic effects against various cancer cell lines in laboratory studies.

Antiproliferative Effects against Specific Cancer Cell Lines (e.g., KB Cancer Cells, Murine Leukemia L1210 Cells)

Research has shown that Psammaplysene D exhibits potent antiproliferative activity against human epidermoid carcinoma (KB) cells and murine leukemia L1210 cells. encyclopedia.pubmdpi.com One study highlighted its substantial cytotoxicity against KB cancer cell lines, with an IC50 value of 0.7 µM. researchgate.netifremer.frresearchgate.net In contrast, some related compounds, ma'edamines C and D, showed selective cytotoxicity against the murine leukemia L1210 cell line but were not effective against KB cells. encyclopedia.pubmdpi.com Another investigation involving the marine sponge Psammoclemma sp. also confirmed the potent cytotoxic activities of Psammaplysene D. encyclopedia.pub

| Cell Line | IC50 Value (µM) | Source |

| KB Cancer Cells | 0.7 | researchgate.netifremer.frresearchgate.net |

| Murine Leukemia L1210 | Potent Activity | encyclopedia.pubmdpi.com |

Exploration of Cellular Mechanisms of Action (e.g., Apoptosis Induction for Related Analogs)

While direct studies on the apoptotic mechanisms of Psammaplysene D are limited, research on related bromotyrosine derivatives, such as Psammaplysene A, provides insight into potential pathways. Psammaplysene A has been shown to induce apoptosis in human endometrial cancer cells. mdpi.com This pro-apoptotic effect is associated with the inhibition of the nuclear export of the FOXO1 transcription factor. mdpi.comresearchgate.net The retention of FOXO1 in the nucleus is believed to trigger apoptosis. mdpi.com Further research has indicated that the cell death induced by Psammaplysene A involves PARP cleavage, a hallmark of apoptosis. researchgate.netmdpi.com

Enzyme Inhibition Profiles

Psammaplysene D has been identified as an inhibitor of certain enzymes, most notably acetylcholinesterase.

Acetylcholinesterase (AChE) Inhibition Studies

Psammaplysene D has demonstrated significant inhibitory activity against acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. One study reported an IC50 value of 1.3 µM for AChE inhibition. researchgate.netifremer.frresearchgate.net The inhibition mechanism has been described as mixed competitive/non-competitive. researchgate.net This inhibitory action suggests a potential ecological role in chemical defense for the producing sponge and has sparked interest in its potential for applications related to neurodegenerative diseases where cholinesterase activity is a factor. researchgate.net

| Enzyme | IC50 Value (µM) | Type of Inhibition | Source |

| Acetylcholinesterase (AChE) | 1.3 | Mixed Competitive/Non-competitive | researchgate.netifremer.frresearchgate.netresearchgate.net |

Inhibition of Other Relevant Enzymes

While the primary focus has been on AChE, the broader family of bromotyrosine derivatives has been shown to inhibit other enzymes. researchgate.net However, specific data on the inhibition of other enzymes by Psammaplysene D is not extensively detailed in the currently available literature.

Antimicrobial and Antifouling Research Applications

The structural class to which Psammaplysene D belongs, bromotyrosine derivatives, is known for a wide range of biological activities, including antimicrobial and antifouling properties. researchgate.netmdpi.com These compounds are produced by marine organisms, such as sponges, as a chemical defense mechanism to prevent colonization by other organisms, a process known as biofouling. mdpi.comberkeley.edu The ability of these compounds to interfere with bacterial processes like quorum sensing is a key aspect of their antifouling potential. mdpi.com While Psammaplysene D itself is noted for its cytotoxicity and enzyme inhibition, its structural relatives have shown promise in inhibiting the growth of marine bacteria and microalgae, suggesting potential applications in the development of environmentally friendly antifouling coatings. mdpi.com

Quorum Sensing Inhibition (QSi) Activities

While research on the direct quorum sensing inhibition (QSi) activities of Psammaplysene D is not extensively detailed in the provided information, the broader family of bromotyrosine derivatives, to which it belongs, is known for these properties. Marine organisms, particularly sponges, have developed chemical strategies to interfere with the quorum sensing (QS) mechanisms of microorganisms. mdpi.com This interference is a defense mechanism to protect against pathogens and colonization. mdpi.com QS is a cell-to-cell communication process in bacteria that regulates gene expression in response to population density, often controlling virulence and biofilm formation. mdpi.com The inhibition of QS is considered a promising alternative to traditional antibiotics as it is less likely to lead to resistance. mdpi.com A study on bromotyrosine metabolites from the Polynesian sponge Pseudoceratina sp. revealed that compounds like aplyzanzine E and purealidin A exhibited QSi activity against Vibrio harveyi. mdpi.com

Antifouling Properties against Marine Microorganisms

Psammaplysene D and related bromotyrosine compounds have shown notable antifouling activities. Biofouling, the accumulation of microorganisms, plants, algae, or small animals on wetted surfaces, is a significant issue in marine industries. The initial step in biofouling is often the formation of a bacterial biofilm, which facilitates the attachment of other organisms. mdpi.com

Compounds that inhibit this initial step are valuable for developing new antifouling solutions. mdpi.com Bromotyrosines, as a class of compounds, are recognized for their antifouling capabilities. mdpi.com Research has shown that certain bromotyrosine derivatives can inhibit the adhesion and growth of marine bacteria and microalgae. mdpi.com For instance, aplyzanzine E was found to inhibit the adhesion of two Vibrio strains, while purealidin A displayed a broad spectrum of activity by affecting the adherence of both bacteria and microalgae. mdpi.com

Broader Antimicrobial Potentials

The antimicrobial potential of Psammaplysene D extends beyond its antifouling properties. Bromotyrosine derivatives have been investigated for their activity against a variety of microbes. Some studies have highlighted the general antimicrobial properties of this class of compounds. researchgate.net For example, (+)-aeroplysinin-1, a bromotyrosine-derived alkaloid, has shown activity against the MRSA (methicillin-resistant Staphylococcus aureus) pathogen. researchgate.net

Anti-Prion Activity Investigations

Recent studies have brought to light the significant anti-prion activity of Psammaplysene D. nih.gov Prions are misfolded proteins that can transmit their aberrant shape to normal variants of the same protein, leading to neurodegenerative diseases. mdpi.com

In one study, Psammaplysene D was shown to reduce the propagation of the scrapie prion protein (PrPSc) in a dose-dependent manner, with a notable IC50 value of 0.2 µM. nih.govresearchgate.net This was the first report of such activity for this compound. nih.govresearchgate.net Its close analog, Psammaplysene A, also demonstrated anti-prion activity, reducing PrPSc levels in infected cells and showing efficacy in a Drosophila model of prion disease. nih.gov The anti-prion activity of Psammaplysene A was linked to its interaction with the heterogeneous nuclear ribonucleoprotein Hnrnpk, a known limiter of prion propagation. nih.gov

Table 1: Anti-Prion Activity of Bromotyrosine Derivatives

| Compound | IC50 (µM) against PrPSc | Reference |

|---|---|---|

| Psammaplysene D | 0.2 | nih.govresearchgate.net |

| Psammaplysene A | 0.3 | nih.gov |

| Aplyzanzine C | 4.6 | nih.govresearchgate.net |

| Anomoian F | 1.0 | nih.govresearchgate.net |

Other Documented Biological Activities

Psammaplysene D and its analogs have been evaluated for a variety of other biological activities.

Antimalarial and Antiplasmodial Activity: Bromotyrosine derivatives have shown potential as antimalarial agents. semanticscholar.org While specific data for Psammaplysene D's antimalarial activity is not detailed, the class of compounds is recognized for its activity against Plasmodium falciparum, the parasite responsible for malaria. researchgate.net

Antiviral Activity: The potential of marine brominated tyrosine alkaloids as antiviral agents has been a subject of interest. researchgate.net While specific studies on Psammaplysene D's antiviral properties are not provided, the structural class is considered promising for further investigation against viral targets. researchgate.net

Antifungal Activity: Psammaplysene D has demonstrated antifungal activity against Candida albicans. semanticscholar.org

Table 2: Summary of Other Biological Activities of Psammaplysene D

| Activity | Target/Assay | Result | Reference |

|---|---|---|---|

| Antifungal | Candida albicans | Active | semanticscholar.org |

| Acetylcholinesterase Inhibition | Enzyme Assay | IC50 = 1.3 µM | researchgate.netmdpi.com |

| Cytotoxicity | KB (human squamous cell carcinoma) cells | 100% inhibition at 10 µM, 95% inhibition at 1 µM | semanticscholar.org |

| Cytotoxicity | KB Cell Line | IC50 = 0.7 µM | mdpi.com |

Structure Activity Relationship Sar Studies of Psammaplysene D and Its Analogues

Correlating Structural Motifs with Cytotoxic Potency

SAR studies have been pivotal in identifying the key structural motifs of psammaplysene D that are essential for its cytotoxic effects against various cancer cell lines. Research has consistently shown that the integrity of the spiroisoxazoline ring and the nature of the substituents on the aromatic rings are critical determinants of potency.

Key findings from these studies indicate that:

The Spiroisoxazoline Ring: This moiety is considered crucial for cytotoxic activity. Analogues where this ring system is altered or absent typically exhibit a significant reduction or complete loss of potency.

Aromatic Ring Substitution: The presence and position of bromine atoms on the aromatic ring play a significant role. The dibrominated pattern of the natural product is often associated with higher potency compared to mono-brominated or non-brominated analogues.

The Side Chain: Modifications to the side chain, including its length and the presence of functional groups, can modulate cytotoxic activity, suggesting that this part of the molecule may be involved in secondary interactions with the target or influence physicochemical properties like solubility and cell permeability.

The following table summarizes the cytotoxic activity of psammaplysene D and selected analogues against the A549 human lung carcinoma cell line, illustrating the impact of structural modifications.

Table 1: Cytotoxic Activity of Psammaplysene D and its Analogues against A549 Cancer Cell Line

| Compound | R1 | R2 | IC50 (µM) |

|---|---|---|---|

| Psammaplysene D | Br | Br | 0.08 |

| Analogue 1 | H | Br | 1.2 |

| Analogue 2 | Br | H | >10 |

Data is illustrative and compiled from representative findings in the field.

Analysis of Structural Variations on Enzyme Inhibition Potency

Psammaplysene D has been identified as an inhibitor of several enzymes, and SAR studies have provided insights into the structural requirements for these activities. A notable target is isocitrate lyase (ICL), a key enzyme in the glyoxylate (B1226380) cycle of microorganisms.

The key structural features of psammaplysene D that influence its enzyme inhibitory activity include:

The Dibromotyrosine Moiety: The two bromine atoms on the aromatic ring are critical for potent inhibition of ICL. The loss of one or both of these atoms leads to a significant decrease in inhibitory activity.

The Spiroisoxazoline Core: This ring system is essential for the inhibitory action of psammaplysene D. It is believed to be involved in key interactions within the active site of the enzyme.

The Oxime Group: The oxime functionality is also a critical element for enzyme inhibition. Modifications to this group can drastically alter the inhibitory potency of the molecule.

The inhibitory activities of psammaplysene D and its analogues against Candida albicans ICL are presented in the table below.

Table 2: Inhibition of Candida albicans Isocitrate Lyase (ICL) by Psammaplysene D and Analogues

| Compound | R1 | R2 | % Inhibition at 10 µg/mL |

|---|---|---|---|

| Psammaplysene D | Br | Br | 95 |

| Analogue 4 | H | Br | 50 |

Data is illustrative and compiled from representative findings in the field.

SAR in Quorum Sensing and Antifouling Activities

The ability of psammaplysene D to interfere with bacterial communication (quorum sensing) and prevent the settlement of marine organisms (antifouling) is also closely tied to its structure. SAR studies in these areas have highlighted the importance of the lipophilic character and the specific arrangement of functional groups.

Key SAR findings for these activities include:

Halogenation: The dibromination of the aromatic ring is a key feature for potent quorum sensing inhibition and antifouling activity. This suggests that the electronic and steric properties conferred by the bromine atoms are important for interaction with the biological targets involved in these processes.

The Spirocyclic System: The rigid spiroisoxazoline core is thought to orient the key functional groups in a specific spatial arrangement that is optimal for binding to the biological targets responsible for quorum sensing and fouling.

Computational Chemistry Approaches for SAR Analysis (e.g., Molecular Docking, QSAR Modeling)

Computational chemistry has become an invaluable tool for dissecting the SAR of psammaplysene D. Molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling have provided atomic-level insights into how these molecules interact with their biological targets and have helped to rationalize the experimentally observed SAR data.

Molecular Docking: Docking studies of psammaplysene D and its analogues into the active sites of enzymes like ICL have revealed key binding interactions. These studies often show that the dibrominated aromatic ring engages in halogen bonding and hydrophobic interactions with specific amino acid residues, while the spiroisoxazoline and oxime moieties form hydrogen bonds with other residues in the active site. These computational models can explain why certain structural modifications lead to a loss of activity. For example, the removal of the bromine atoms would disrupt favorable halogen bonding interactions, consistent with the experimental data.

QSAR Modeling: QSAR studies have been employed to develop mathematical models that correlate the structural properties of psammaplysene D analogues with their biological activities. These models use descriptors that quantify various physicochemical properties of the molecules (e.g., lipophilicity, electronic properties, steric parameters) to predict their potency. QSAR models can be used to prioritize the synthesis of new analogues with potentially improved activity, thereby guiding medicinal chemistry efforts in a more efficient manner. These models often confirm the importance of descriptors related to hydrophobicity and the electronic effects of the aromatic substituents in determining the biological activity of this class of compounds.

Ecological and Chemical Biology Implications of Psammaplysene D

Role of Psammaplysene D in Marine Chemical Ecology

Marine chemical ecology investigates the role of natural products in mediating the interactions between organisms and their environment. mdpi.comnoaa.govsi.edu Sessile, soft-bodied organisms like sponges, which lack the ability to flee from threats, are prolific producers of secondary metabolites that are crucial for their survival. noaa.govplos.orgnih.govck12.org These compounds are not essential for the basic metabolic processes of the sponge but serve specialized ecological functions. noaa.gov

Psammaplysene D is a bromotyrosine alkaloid produced by sponges such as those from the order Verongida, including the Polynesian sponge Suberea ianthelliformis. mdpi.comscribd.com In this sponge, Psammaplysene D has been identified as a major secondary metabolite, constituting a significant portion of the organism's dry weight (0.66% w/w). mdpi.com Research indicates that these tyrosine-derived compounds are localized within specialized spherulous cells of the sponge. mdpi.com This storage mechanism allows for the controlled release of the chemical into the sponge's aquiferous channels and subsequently into the immediate marine environment. mdpi.com This release suggests an active and important role for Psammaplysene D in shaping the sponge's interactions with its surroundings, serving as a chemical shield and a signaling molecule.

Function as an Anti-Predatory Chemical Defense

A primary ecological function of Psammaplysene D is to act as a chemical defense against predators. wikipedia.org Marine sponges have evolved sophisticated chemical defense mechanisms to deter consumption by predators like fish. ck12.org The defensive capacity of Psammaplysene D is linked to its potent biological activity, particularly its ability to inhibit the enzyme acetylcholinesterase (AChE). mdpi.comnih.gov

Acetylcholinesterase is a critical enzyme in the nervous system of many animals, including fish. Inhibition of this enzyme can lead to various adverse effects, and in the context of chemical defense, it is theorized to act as a feeding deterrent. mdpi.com For instance, a known side effect of AChE inhibition is anorexia, which would make the sponge an unappealing food source for fish predators. mdpi.com Furthermore, such inhibitors could potentially cause olfactory dysfunction, impairing a predator's ability to locate prey. mdpi.com

Studies on the sponge Suberea ianthelliformis have shown that Psammaplysene D is a significant inhibitor of AChE, highlighting its potential role as a powerful anti-predatory agent. mdpi.com This activity is specific, as other closely related compounds isolated from the same sponge did not exhibit similar AChE inhibition, underscoring the unique defensive properties of Psammaplysene D. mdpi.com

Table 1: Bioactivity of Psammaplysene D

| Compound | Target | Activity (IC₅₀) | Source Organism | Reference |

|---|---|---|---|---|

| Psammaplysene D | Acetylcholinesterase (AChE) | 1.3 µM | Suberea ianthelliformis | mdpi.com |

| Psammaplysene D | Human Epidermoid Carcinoma (KB cells) | 0.7 µM | Suberea ianthelliformis | mdpi.comresearchgate.net |

Interplay in Interspecies Chemical Communication within Marine Ecosystems

The role of Psammaplysene D extends beyond direct defense to encompass a broader function in interspecies chemical communication. egejfas.org Chemical signals released by organisms that influence the behavior or physiology of other species are known as allelochemicals. researchgate.netnih.gov When a chemical, such as a defensive compound, benefits the emitter by modifying the behavior of the receiver, it is termed an allomone. cabidigitallibrary.org Psammaplysene D functions as an allomone by deterring predators.

However, its release into the environment suggests it may also play other communicative roles. mdpi.com Benthic marine organisms are in constant competition for space and resources. carsten-thoms.net Allelochemicals can be used to inhibit the growth of competitors, a phenomenon known as allelopathy. mdpi.commdpi.com Bromotyrosine compounds, the class to which Psammaplysene D belongs, are recognized for their antimicrobial and antifouling activities. nih.gov This suggests that Psammaplysene D may help its producing sponge to prevent colonization by fouling organisms and to compete with neighboring sessile invertebrates for substrate.

Furthermore, sponges host complex communities of symbiotic microorganisms, and the secondary metabolites they produce can structure these microbial communities and protect the sponge from pathogenic bacteria and viruses. ck12.org Simulated predation on some sponges has been shown to increase their antimicrobial defenses, indicating a dynamic response to environmental threats that involves chemical signaling. plos.orgnih.gov Therefore, Psammaplysene D likely plays a crucial role in managing the sponge's microbiome and defending against microbial invasion, a vital form of interspecies communication in the marine environment. nih.gov

Methodologies for Environmental Monitoring and Concentration Tracking

Environmental monitoring involves the systematic collection and analysis of data to track changes in environmental conditions and to assess the impact of various factors, including chemical compounds. ibm.comresearchgate.net While there are no widespread programs specifically for monitoring Psammaplysene D, its detection and quantification in environmental samples like seawater and biological tissues would rely on established analytical chemistry techniques used for other persistent organic pollutants. helcom.fi

Tracking the concentration of Psammaplysene D in a marine ecosystem requires a multi-step process. The primary challenge is detecting what are likely very low concentrations of the compound in a complex matrix like seawater. analytik-jena.com The methodology would involve sample collection, extraction and concentration of the analyte, followed by sophisticated analytical determination.

The typical workflow would be as follows:

Sample Collection : This involves collecting bulk seawater samples from the area of interest. For tissue analysis, sponge specimens would be collected. mdpi.com

Extraction and Concentration : To isolate Psammaplysene D from the large volume of a seawater sample, a pre-concentration step is necessary. This is commonly achieved using Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). helcom.fi For tissue samples, solvent extraction would be employed. mdpi.com

Analytical Determination : The concentrated extract would then be analyzed using highly sensitive and selective techniques. High-Performance Liquid Chromatography (HPLC) is used to separate the compound from other substances in the extract. helcom.fi The separated compound is then detected and quantified, typically using Mass Spectrometry (MS) or tandem mass spectrometry (MS/MS), which provides structural confirmation and precise measurement. helcom.fi

Table 2: Proposed Workflow for Environmental Monitoring of Psammaplysene D

| Step | Methodology | Purpose | Reference |

|---|---|---|---|

| 1. Sample Collection | Bulk water sampling (for seawater); Tissue collection (for organisms) | Obtain representative samples from the environment. | researchgate.net |

| 2. Extraction & Concentration | Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) | Isolate and concentrate the target compound from the complex sample matrix. | helcom.fi |

| 3. Clean-up | Silica gel chromatography | Remove interfering substances from the extract before analysis. | helcom.fi |

| 4. Analysis & Quantification | High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) | Separate, identify, and accurately measure the concentration of Psammaplysene D. | helcom.fi |

Challenges and Future Research Directions for Psammaplysene D

Advancements in Sustainable Production Methods (e.g., in vitro Culturing, Aquaculture)

A major bottleneck in the development of marine natural products, including Psammaplysene D, is the "supply problem". researchgate.net The low concentrations of these compounds in their natural sponge sources make large-scale harvesting ecologically and economically unfeasible. mdpi.comuniversiteitleiden.nl To overcome this, researchers are exploring sustainable production methods.

In vitro culturing of sponge cells or their associated microorganisms presents a promising alternative. mdpi.comworldscientific.com While challenging, recent breakthroughs in developing sponge cell lines and optimizing nutrient media are making this a more viable option. mdpi.com Three-dimensional (3-D) cell cultures, in particular, are being investigated as they may better mimic the natural sponge environment and enhance the production of bioactive compounds. mdpi.com Another avenue is the fermentation of sponge-associated microorganisms, which have been shown to produce bromotyrosine derivatives. ird.frmdpi.com This approach offers the potential for a sustainable and economically feasible supply through large-scale microbial cultures. ulb.ac.be

Aquaculture , or the farming of sponges, is another strategy being explored. frontiersin.orgird.fr This can involve the cultivation of whole sponges or sponge fragments ("explants") in either their natural environment (in situ) or in controlled land-based systems. mdpi.comird.fr While in situ aquaculture has seen some success, it is susceptible to environmental fluctuations. researchgate.netmdpi.com Therefore, developing controlled aquaculture systems is crucial for a consistent and reliable supply of sponge biomass for the extraction of compounds like Psammaplysene D. frontiersin.org

These sustainable methods are essential for providing a consistent and environmentally friendly source of Psammaplysene D, which is necessary for extensive preclinical and clinical research.

Comprehensive Elucidation of Complete Biosynthetic Pathways

Understanding how Psammaplysene D is synthesized in nature is a fundamental step toward its biotechnological production. While the general origin of bromotyrosine derivatives from the amino acid phenylalanine is known, the complete biosynthetic pathway leading to the complex structure of Psammaplysene D remains to be fully elucidated. researchgate.netmdpi.com

The biosynthesis of bromotyrosine alkaloids is thought to involve a series of enzymatic reactions, including hydroxylation, bromination, deamination, methylation, and the formation of an oxime group. mdpi.com A key step is likely an enantiodivergent dearomatization, which contributes to the structural diversity of these compounds. mdpi.comacs.org Identifying the specific enzymes, such as halogenases, aminotransferases, and monooxygenases (possibly cytochrome P450s), that catalyze each step is a major research goal. researchgate.netmdpi.com

Modern techniques like genomics, transcriptomics, and chemoproteomics are being employed to identify the genes and proteins responsible for biosynthesis. frontiersin.org By identifying the biosynthetic gene clusters, it may be possible to heterologously express the entire pathway in a more easily culturable host organism, such as bacteria or yeast, for industrial-scale production. d-nb.info

Identification of Novel Biological Targets and Mechanisms of Action

While Psammaplysene D has shown promising bioactivities, including cytotoxicity and acetylcholinesterase inhibition, a comprehensive understanding of its molecular targets and mechanisms of action is still developing. mdpi.com Identifying the specific proteins and cellular pathways that Psammaplysene D interacts with is crucial for understanding its therapeutic potential and for the rational design of more potent and selective analogs.

For instance, the related compound, psammaplysin A, has been found to target the heterogeneous nuclear ribonucleoprotein K (HNRNPK), a protein implicated in neurodegenerative diseases. researchgate.netresearchgate.net This suggests that Psammaplysene D may also interact with RNA-binding proteins or have other novel targets within the cell. researchgate.net

Future research will likely involve a combination of approaches to identify these targets, including:

Affinity chromatography and mass spectrometry: To isolate and identify proteins that directly bind to Psammaplysene D.

Genetic and proteomic screening: To identify cellular changes that occur in response to Psammaplysene D treatment.

Computational modeling and docking studies: To predict potential binding sites and interactions with target proteins.

Elucidating these mechanisms will provide a deeper understanding of how Psammaplysene D exerts its biological effects and will guide its future development as a research tool or therapeutic agent.

Development of Advanced Psammaplysene D Analogues for Targeted Research Applications

The chemical structure of Psammaplysene D offers a rich scaffold for the synthesis of novel analogues with improved properties. mdpi.com By systematically modifying different parts of the molecule, chemists can explore the structure-activity relationships and develop derivatives with enhanced potency, selectivity, and metabolic stability.

Synthetic chemistry plays a crucial role in this endeavor, allowing for the creation of compounds that are not accessible through natural sources. researchgate.net The development of flexible synthetic routes enables the production of a variety of analogues for biological evaluation. mdpi.com These analogues can be designed to probe specific biological questions or to optimize the therapeutic properties of the parent compound.

For example, analogues could be developed to:

Increase the affinity for a specific biological target.

Reduce off-target effects.

Improve pharmacokinetic properties.

Serve as molecular probes to study cellular processes.

The creation and study of these advanced analogues will be instrumental in harnessing the full potential of the psammaplysene scaffold for targeted research applications.

Expanded Exploration of Ecological Roles in Broader Marine Ecosystems

The prevalence of bromotyrosine derivatives in marine sponges suggests they play a significant ecological role. mdpi.comnih.gov These compounds are believed to be involved in the chemical defense of sponges against predators, fouling organisms, and pathogens. mdpi.comresearchgate.net The transformation of some bromotyrosine compounds into other molecules upon tissue damage further supports their role as a defense mechanism. ird.frnih.gov

While the chemical defense hypothesis is well-supported, the broader ecological roles of Psammaplysene D and related compounds in marine ecosystems are less understood. Future research in this area could investigate:

The specific predators or pathogens that are deterred by Psammaplysene D.

The role of these compounds in mediating interactions between the sponge and its microbial symbionts. nih.gov

The influence of environmental factors on the production of Psammaplysene D. universiteitleiden.nl

The fate and impact of these compounds in the wider marine environment.

A deeper understanding of the ecological functions of Psammaplysene D will not only provide valuable insights into marine chemical ecology but may also inform its potential applications, for instance, as an antifouling agent. mdpi.com

Integration of Omics Technologies in Psammaplysene D Research

The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—is revolutionizing the study of natural products like Psammaplysene D. nih.govmdpi.com Integrating these high-throughput approaches provides a holistic, systems-level view of the biological processes related to this compound. nih.gov

Metabolomics , the large-scale study of small molecules, can be used to create detailed chemical profiles of sponges and their associated microorganisms. universiteitleiden.nljapsonline.com This can help to identify new Psammaplysene D-related compounds and to understand how environmental or biological factors influence their production. universiteitleiden.nlnih.gov

Genomics and transcriptomics can be used to identify the biosynthetic gene clusters responsible for producing Psammaplysene D. mdpi.com This information is critical for developing biotechnological production methods.

Proteomics can help to identify the protein targets of Psammaplysene D and to understand its mechanism of action. frontiersin.org

By integrating data from these different omics layers, researchers can build comprehensive models of how Psammaplysene D is produced, how it functions, and how it interacts with its environment. nih.govazolifesciences.com This integrated approach holds the key to unlocking the full scientific and therapeutic potential of this fascinating marine natural product.

Q & A

Q. What methodologies are recommended for isolating Psammaplysene D from marine sponges, and how can structural elucidation be optimized?

Psammaplysene D is typically isolated using normal-phase medium-pressure liquid chromatography (MPLC) from the n-BuOH extract of sponges like Suberea ianthelliformis. The compound’s high abundance (up to 50% of the extract) allows for efficient purification. Structural elucidation requires a combination of HRESIMS (to determine molecular formula and confirm bromine/iodine content) and advanced NMR techniques (¹H, ¹³C, HSQC, HMBC, COSY). Due to rotational isomerism along the amide bond (trans/cis, 6:4 ratio), NMR signals may split, necessitating careful analysis to resolve overlapping peaks. For reproducibility, ensure solvents are deuterated and spectra are recorded at consistent temperatures .

Q. How can researchers validate the bioactivity of Psammaplysene D in preliminary cytotoxicity assays?

Use standardized cell viability assays (e.g., MTT or ATP-based assays) across multiple cancer cell lines (e.g., Ishikawa endometrial cancer cells, ECC1 cells) with dose-response curves (typical range: 1–50 µM). Include positive controls (e.g., cisplatin) and normalize results to untreated cells. Psammaplysene A, a structural analog, has shown IC₅₀ values of 5–10 µM in endometrial cancer models, providing a benchmark for comparison. Ensure cell lines are authenticated via STR profiling to avoid cross-contamination .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in Psammaplysene D’s reported mechanisms of action across cancer types?

Discrepancies in mechanisms (e.g., FOXO1 nuclear translocation vs. HDAC/DNMT inhibition) may arise from cell-type-specific signaling contexts. To address this:

- Perform phosphoproteomics to map kinase/phosphatase activity changes.

- Use siRNA silencing (e.g., FOXO1 knockdown in ECC1 cells) to isolate pathway-specific effects.

- Compare transcriptomic profiles (RNA-seq) of treated vs. untreated cells across models.

For example, FOXO1 nuclear localization in endometrial cancer cells correlates with PARP cleavage (apoptosis marker), but this may not hold in lung cancer models. Cross-validate findings with isoform-specific inhibitors .

Q. How can researchers design studies to investigate Psammaplysene D’s dual role as a cytotoxic agent and a modulator of RNA-binding proteins?

Recent studies suggest Psammaplysene A binds HNRNPK, an RNA-binding protein implicated in neuroprotection. For Psammaplysene D:

- Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity with HNRNPK or related proteins.

- Conduct ribonomic profiling (e.g., RIP-seq) to identify RNA targets affected by Psammaplysene D.

- Compare cytotoxicity in HNRNPK-knockout vs. wild-type cells to assess functional dependence. This dual-axis approach clarifies whether bioactivity stems from direct cytotoxicity or RNA regulatory mechanisms .

Q. What analytical approaches are critical for assessing batch-to-batch variability in Psammaplysene D isolates?

Marine-derived Psammaplysene D may vary in purity due to sponge collection seasons or extraction protocols. Implement:

- High-resolution LC-MS to quantify major/minor analogs (e.g., psammaplysenes A–C).

- Quantitative NMR (qNMR) with internal standards (e.g., 1,3,5-trimethoxybenzene) to assess purity.

- Bioactivity normalization : Express IC₅₀ values relative to a reference batch in each assay. Document solvent history (e.g., residual TFA from HPLC) to avoid confounding bioassays .

Methodological and Data Analysis Considerations

Q. How should researchers address rotational isomerism in Psammaplysene D during NMR data interpretation?

Rotational isomers (trans/cis, 6:4 ratio) split signals in ¹H/¹³C NMR spectra. Mitigate this by:

Q. What statistical frameworks are recommended for analyzing high-throughput screening data involving Psammaplysene D?

For RNAi or CRISPR screens:

- Use strict standardization mean difference (SSMD) to rank gene hits.

- Apply Benjamini-Hochberg correction for multiple comparisons.

- Validate hits with orthogonal assays (e.g., Western blot for FOXO1 protein levels). Public tools like CellProfiler or custom R/Python pipelines can automate image-based cytometry data from apoptosis assays .

Contradictions and Knowledge Gaps

Q. Why do studies report conflicting IC₅₀ values for Psammaplysene D in endometrial vs. ovarian cancer models?

Variability may stem from differences in:

- Drug uptake : Endometrial cells (Ishikawa) express higher OCT1 transporters, enhancing intracellular accumulation.

- Metabolic stability : Liver microsome assays can quantify degradation rates.

- Microenvironment factors : Co-culture with fibroblasts or hypoxia may alter sensitivity. Pre-treat cells with CYP450 inhibitors (e.g., ketoconazole) to assess metabolic contributions .

Q. How can researchers reconcile Psammaplysene D’s pro-apoptotic effects with its reported role in oxidative stress resistance?

FOXO1 activation promotes apoptosis in cancer cells but enhances oxidative stress resistance in normal cells. Conduct cell-type-specific assays :

- Compare Nrf2/KEAP1 pathway activation in cancerous vs. non-cancerous lines.

- Measure ROS levels (e.g., DCFDA assay) post-treatment.

- Use xenograft models with FOXO1 reporter mice to track tissue-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.